molecular formula C28H22N2O4 B13146011 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]- CAS No. 20241-75-2

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-

Cat. No.: B13146011
CAS No.: 20241-75-2
M. Wt: 450.5 g/mol
InChI Key: USXUIUWGIGFKRR-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-4,8-bis(p-tolylamino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with hydroxyl and p-tolylamino groups. It is known for its vibrant color properties and is often used as an intermediate in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dihydroxy-4,8-bis(p-tolylamino)anthracene-9,10-dione typically involves the condensation of 1,5-dihydroxyanthraquinone with p-toluidine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process involves the continuous feeding of reactants into a reactor, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy-4,8-bis(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones and leuco derivatives, which are valuable intermediates in dye synthesis .

Scientific Research Applications

1,5-Dihydroxy-4,8-bis(p-tolylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 1,5-dihydroxy-4,8-bis(p-tolylamino)anthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes involved in oxidative stress, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dihydroxy-4,8-bis(p-tolylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the dye and pigment industry .

Properties

CAS No.

20241-75-2

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

1,5-dihydroxy-4,8-bis(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-19-11-13-21(31)25-23(19)27(33)26-22(32)14-12-20(24(26)28(25)34)30-18-9-5-16(2)6-10-18/h3-14,29-32H,1-2H3

InChI Key

USXUIUWGIGFKRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)C

Origin of Product

United States

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